molecular formula C21H18N2O2S B3710876 (5Z)-3-METHYL-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-3-METHYL-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B3710876
M. Wt: 362.4 g/mol
InChI Key: DCUCRTAPOLXTHY-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-METHYL-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes an indole moiety, a thiazolidine ring, and a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-METHYL-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-[(4-methylphenyl)methyl]-1H-indole-3-carbaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. For example, the use of a packed-bed reactor with a suitable catalyst can significantly increase the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-METHYL-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

(5Z)-3-METHYL-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-3-METHYL-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-METHYL-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of an indole moiety, a thiazolidine ring, and a methylene bridge, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-3-methyl-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-7-9-15(10-8-14)12-23-13-16(17-5-3-4-6-18(17)23)11-19-20(24)22(2)21(25)26-19/h3-11,13H,12H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUCRTAPOLXTHY-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=O)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-METHYL-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
(5Z)-3-METHYL-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
(5Z)-3-METHYL-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
Reactant of Route 4
Reactant of Route 4
(5Z)-3-METHYL-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
(5Z)-3-METHYL-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
Reactant of Route 6
(5Z)-3-METHYL-5-({1-[(4-METHYLPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE

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